molecular formula C13H8N2O3S B14518992 2-[(4-Nitrophenyl)sulfanyl]-1,3-benzoxazole CAS No. 62652-31-7

2-[(4-Nitrophenyl)sulfanyl]-1,3-benzoxazole

Cat. No.: B14518992
CAS No.: 62652-31-7
M. Wt: 272.28 g/mol
InChI Key: HQPCPAWQXNUWHJ-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)sulfanyl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring substituted with a 4-nitrophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitrophenyl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 2-mercaptobenzoxazole with 4-nitrochlorobenzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-Mercaptobenzoxazole+4-NitrochlorobenzeneK2CO3,DMF,ΔThis compound\text{2-Mercaptobenzoxazole} + \text{4-Nitrochlorobenzene} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \Delta} \text{this compound} 2-Mercaptobenzoxazole+4-NitrochlorobenzeneK2​CO3​,DMF,Δ​this compound

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrophenyl)sulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Tin(II) chloride (SnCl₂), iron powder (Fe)

    Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂)

Major Products Formed

    Oxidation: 2-[(4-Nitrophenyl)sulfinyl]-1,3-benzoxazole, 2-[(4-Nitrophenyl)sulfonyl]-1,3-benzoxazole

    Reduction: 2-[(4-Aminophenyl)sulfanyl]-1,3-benzoxazole

    Substitution: Various substituted benzoxazole derivatives depending on the electrophile used

Scientific Research Applications

2-[(4-Nitrophenyl)sulfanyl]-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenyl)sulfanyl]-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Nitrophenyl)sulfanyl]-1,3-thiazole
  • 2-[(4-Nitrophenyl)sulfanyl]-1,3-oxazole
  • 2-[(4-Nitrophenyl)sulfanyl]-1,3-imidazole

Comparison

Compared to these similar compounds, 2-[(4-Nitrophenyl)sulfanyl]-1,3-benzoxazole may exhibit unique properties due to the presence of the benzoxazole ring, which can influence its electronic distribution and reactivity. This uniqueness can make it more suitable for specific applications, such as in the development of novel pharmaceuticals or advanced materials.

Properties

CAS No.

62652-31-7

Molecular Formula

C13H8N2O3S

Molecular Weight

272.28 g/mol

IUPAC Name

2-(4-nitrophenyl)sulfanyl-1,3-benzoxazole

InChI

InChI=1S/C13H8N2O3S/c16-15(17)9-5-7-10(8-6-9)19-13-14-11-3-1-2-4-12(11)18-13/h1-8H

InChI Key

HQPCPAWQXNUWHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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